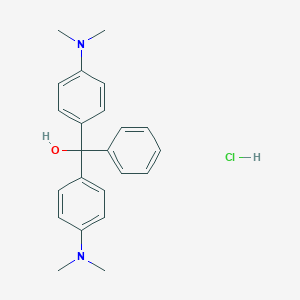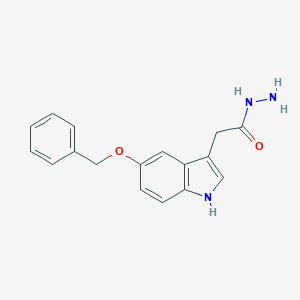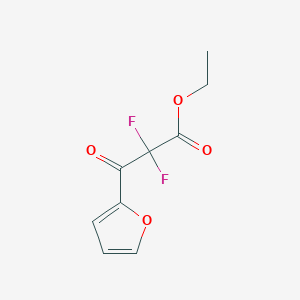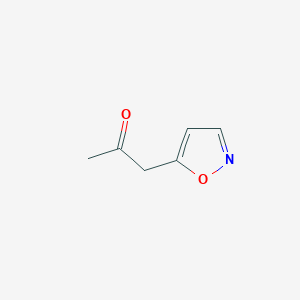
2-Propanone, 1-(5-isoxazolyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of isoxazole derivatives often involves strategies such as cyclization reactions and modifications of existing isoxazole compounds. For instance, the eco-friendly synthesis of 3,5-disubstituted 1,2-isoxazoles using triethylamine-promoted reactions with hydroxylamine in an eco-friendly solvent demonstrates the variety of methods available for synthesizing isoxazole derivatives (Bassaco et al., 2014). These methodologies may offer a foundation for the synthesis of "2-Propanone, 1-(5-isoxazolyl)-(9CI)" through the appropriate selection of starting materials and reaction conditions.
Molecular Structure AnalysisIsoxazole derivatives often exhibit unique molecular structures that contribute to their chemical reactivity and physical properties. The molecular structure is influenced by the arrangement of the isoxazole ring and substituents attached to it. For example, studies on related compounds highlight the significance of crystallographic and spectroscopic techniques in elucidating the cyclization and molecular structure of isoxazole derivatives (Abdel-Jalil et al., 2015). These techniques could be applied to determine the precise molecular structure of "2-Propanone, 1-(5-isoxazolyl)-(9CI)."
Chemical Reactions and Properties
Isoxazole compounds participate in various chemical reactions, including cycloadditions, substitutions, and transformations that alter their chemical structure and properties. The reactivity of isoxazole rings makes them versatile intermediates in organic synthesis, as demonstrated by the synthesis of novel isoxazole aminoalcohols from corresponding ethanones (Chiarino et al., 1988). Such reactions are relevant to understanding the chemical behavior of "2-Propanone, 1-(5-isoxazolyl)-(9CI)" and its potential reactivity.
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's suitability for specific applications, including materials science and pharmaceuticals. Research on related compounds provides a basis for predicting the physical properties of "2-Propanone, 1-(5-isoxazolyl)-(9CI)" and how they might be influenced by structural modifications.
Chemical Properties Analysis
The chemical properties of isoxazole derivatives, including acidity, basicity, and reactivity towards various reagents, are determined by the electronic structure of the isoxazole ring and the nature of substituents attached to it. Studies on the synthesis and characterization of isoxazole-containing compounds offer insights into their chemical behavior, stability, and potential applications (Memeo et al., 2014).
Scientific Research Applications
Synthesis of New Derivatives
- New derivatives of 1-isoxazolyl-2-amino-1-ethanol have been synthesized starting from 1-isoxazolylethanones, expanding the range of compounds derived from 2-Propanone, 1-(5-isoxazolyl)-(9CI) (Chiarino et al., 1988).
Application in Semiconductor Manufacturing Process
- In semiconductor manufacturing, 2-propanol and 2-propanone are used for wafer cleaning. An integrated biodegradation system was developed to remove these compounds from wastewater, highlighting an industrial application of 2-Propanone, 1-(5-isoxazolyl)-(9CI) (Hsu et al., 2009).
Production of Renewable Chemicals and Fuels
- Fermented isobutanol, which can be transformed from compounds like 2-Propanone, 1-(5-isoxazolyl)-(9CI), is used as a biofuel or for synthesizing other fuels/chemicals (Taylor et al., 2010).
Development of Pharmaceutical Agents
- Some derivatives of 2-Propanone, 1-(5-isoxazolyl)-(9CI) with appropriate substitutions have shown potential as bronchodilatory agents due to their selectivity towards beta 2 tracheal receptors (Chiarino et al., 1986).
Glycerol Hydrogenolysis
- 2-Propanone derivatives have been explored in the hydrogenolysis of glycerol to 1,2-propanediol, showcasing a chemical conversion application (Gandarias et al., 2011).
properties
IUPAC Name |
1-(1,2-oxazol-5-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5(8)4-6-2-3-7-9-6/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTVDRCODKYXJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=NO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Oxazol-5-YL)propan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

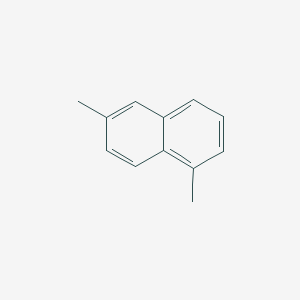
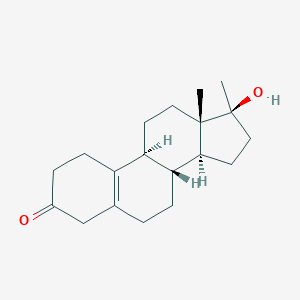
![2-methyl-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B47095.png)
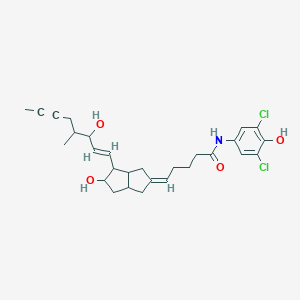

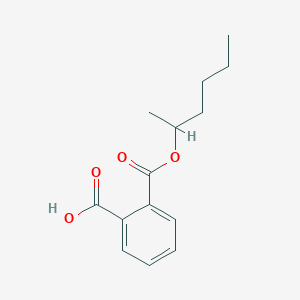
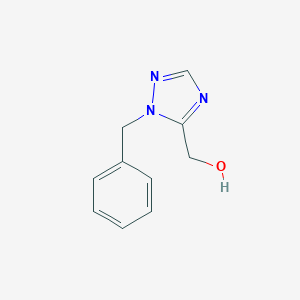
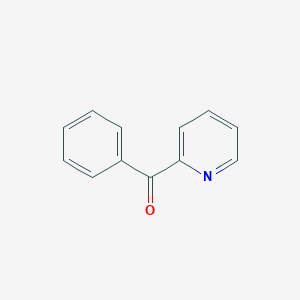
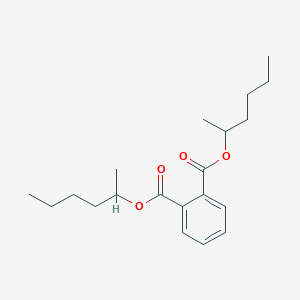
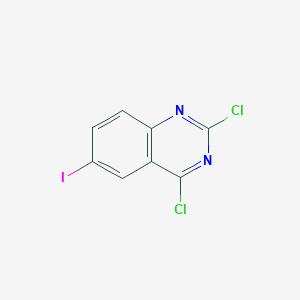
![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)
